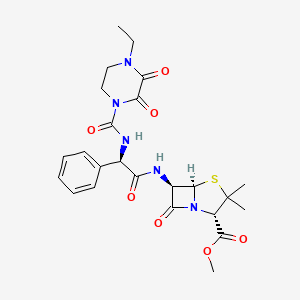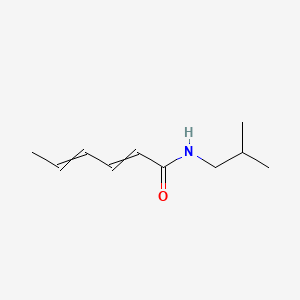
D-Alanyl-D-glutamine
Descripción general
Descripción
D-Alanyl-D-glutamine, also known as Alanyl-glutamine, is a dipeptide consisting of alanine and glutamine . It is used in dietary supplementation, parenteral nutrition, and cell culture . As a dietary supplement, alanyl-glutamine protects the gastrointestinal tract . The protective effect reduces bacterial translocation, thus reducing the risk of infections and infection-related problems such as diarrhea, dehydration, malabsorption, and electrolyte imbalance .
Synthesis Analysis
D-Alanyl-D-glutamine is synthesized by the enzyme D-alanine:D-alanine ligase (Ddl), which catalyzes the ATP-driven ligation of two D-alanine (D-Ala) molecules, resulting in the formation of D-alanyl:D-alanine dipeptide . The ligase Ddl, which generates D-Ala-D-Lac or D-Ala-D-Ala incorporated into the peptidoglycan precursor chain, is responsible for this specificity .
Molecular Structure Analysis
The molecular structure of D-Alanyl-D-glutamine is complex and involves several techniques or approaches . The bulk density, lattice energy, and thermal analysis results of the three polymorphs of Ala–Gln were compared, and it was found that the crystal shape of the solvates can be retained after solvent removal .
Chemical Reactions Analysis
D-Alanyl-D-glutamine is involved in various chemical reactions. For instance, D-alanine:D-alanine ligase (Ddl) catalyzes the ATP-driven ligation of two D-alanine (D-Ala) molecules to form a dipeptide, D-alanine-D-alanine (D-Ala-D-Ala), also known as D-alanyl:D-alanine .
Physical And Chemical Properties Analysis
The physical and chemical properties of D-Alanyl-D-glutamine are complex and involve several factors. By comparing the bulk density, lattice energy, and thermal analysis results of the three polymorphs of Ala–Gln, it was found that the crystal shape of the solvates can be retained after solvent removal .
Aplicaciones Científicas De Investigación
Fermentative Production
D-Alanyl-D-glutamine, also known as Ala-Gln, has clinical and nutritional importance but lacked an efficient manufacturing method. A novel method involving the fermentative production of Ala-Gln using an Escherichia coli strain expressing L-amino acid α-ligase was developed. This method produced over 100 mM Ala-Gln extracellularly in fed-batch cultivation, offering a promising approach for large-scale production (Tabata & Hashimoto, 2007).
Quantification in Mammalian Cell Culture
Ala-Gln is widely used as a stable L-glutamine source in cell culture for biopharmaceutical production. A study compared four detection systems for Ala-Gln in culture broth, noting matrix effects preventing the use of certain detectors. The study highlighted the importance of accurate quantification of Ala-Gln for optimizing production processes in cell culture (Krömer et al., 2011).
Clinical Outcome in Intensive Care
A study investigated the supplemental use of Ala-Gln in parenteral nutrition for intensive care unit patients. The study concluded that supplementing parenteral nutrition with Ala-Gln significantly improved six-month survival rates in critically ill patients, suggesting its potential therapeutic role in intensive care settings (Goeters et al., 2002).
Metabolic Engineering for Production
Ala-Gln's applications in clinical treatment and sports health care prompted research into efficient biotechnological production. An E. coli strain was metabolically engineered for Ala-Gln production, improving yield and demonstrating the feasibility of microbial cell factories for its production (Zhu et al., 2020).
Mucosal Proliferation Effects
Research on the effects of Ala-Gln on mucosal proliferation in the human ileum and colon indicated its trophic effects, which could be important during parenteral nutrition to enhance gut barrier function (Scheppach et al., 1994).
Cost Containment in Surgery
A study showed that Ala-Gln supplementation in total parenteral nutrition post-major abdominal surgery improved nitrogen economy and reduced the length of hospital stay, indicating cost containment benefits (Mertes et al., 2000).
Mecanismo De Acción
In cell culture, L-alanyl-L-glutamine is sometimes used as a replacement for L-glutamine because this dipeptide is stable in aqueous solution unlike L-glutamine which spontaneously degrades to form ammonia and pyrrolidine carboxylic acid . During cell culture, L-alanyl-L-glutamine is broken down into L-glutamine which is an essential nutrient for the cells .
Safety and Hazards
Direcciones Futuras
There are several potential future directions for research on D-Alanyl-D-glutamine. For instance, one study suggests that D-Ala-ended peptidoglycan precursors play a central role in the variable immunomodulatory ability of L. plantarum . Another study discusses the potential of alanyl-glutamine supplementation to improve peritoneal dialysate biocompatibility .
Propiedades
IUPAC Name |
(2R)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMDXDYPOUFDY-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654458 | |
| Record name | D-Alanyl-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
656221-79-3 | |
| Record name | D-Alanyl-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N5-(4-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329941.png)
![N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)
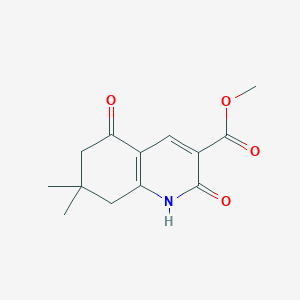
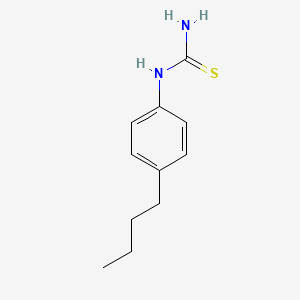

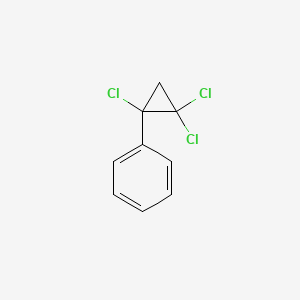

![Thieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329993.png)
![4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329997.png)
